
(E)-3-(2-methoxy-5-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(E)-3-(2-methoxy-5-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is an organic compound that belongs to the class of acrylonitriles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-methoxy-5-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea.
Coupling reactions: The thiazole derivative can be coupled with a methoxy-substituted phenyl group using a palladium-catalyzed cross-coupling reaction.
Acrylonitrile formation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between the thiazole derivative and a nitrophenyl-substituted aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-methoxy-5-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the methoxy groups would yield aldehyde or carboxylic acid derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-3-(2-methoxy-5-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
- (E)-3-(2-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
Uniqueness
The presence of both methoxy and nitro groups in (E)-3-(2-methoxy-5-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile might confer unique electronic and steric properties, making it distinct from similar compounds. These properties could influence its reactivity and interactions in various applications.
Biological Activity
(E)-3-(2-methoxy-5-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of thiazole and acrylonitrile moieties, as well as methoxy and nitro substituents. Its molecular formula is C20H16N3O4S, with a molecular weight of approximately 396.42 g/mol. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C20H16N3O4S |
Molecular Weight | 396.42 g/mol |
IUPAC Name | This compound |
CAS Number | 5832-89-3 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. Thiazole compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have demonstrated IC50 values in the range of 1.61μg/mL to 23.30μM, indicating potent activity against tumor cells .
Mechanism of Action:
The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. Studies suggest that they interact with specific proteins involved in cell survival pathways, such as Bcl-2 . Molecular dynamics simulations have revealed that these interactions are primarily hydrophobic, with limited hydrogen bonding.
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have been evaluated for their antimicrobial activities. The compound has shown promising results against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant efficacy . For example, derivatives similar to this compound have been reported to exhibit MIC values as low as 0.22μg/mL against pathogens like Staphylococcus aureus .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.
- Methoxy Groups : Electron-donating properties may increase lipophilicity and improve cellular uptake.
- Nitro Group : Influences electron distribution and may enhance interactions with biological targets.
Case Studies
- Antitumor Efficacy : A study focused on thiazole derivatives reported that certain modifications led to enhanced activity against human glioblastoma U251 cells and human melanoma WM793 cells, suggesting that the presence of methoxy substitutions is beneficial for activity .
- Antimicrobial Studies : Another investigation into thiazole-based compounds demonstrated significant antimicrobial effects against a range of pathogens, reinforcing the potential utility of this compound in treating infections .
Properties
IUPAC Name |
(E)-3-(2-methoxy-5-nitrophenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-26-17-5-3-4-13(10-17)18-12-28-20(22-18)15(11-21)8-14-9-16(23(24)25)6-7-19(14)27-2/h3-10,12H,1-2H3/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHBKRFFNODFRP-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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